molecular formula C7H16ClNO2 B1426043 (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride CAS No. 66866-68-0

(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride

Cat. No. B1426043
CAS RN: 66866-68-0
M. Wt: 181.66 g/mol
InChI Key: MMBGZHHBWVCZFK-GEMLJDPKSA-N
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Description

“(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride” is a compound with the CAS Number 66866-68-0 . It belongs to the category of Amino Acid Derivatives and is used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C7H16ClNO2 . The InChI Key is not provided in the search results .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 181.66 g/mol . The compound is highly soluble, with a solubility of 547.0 mg/ml .

Scientific Research Applications

1. Identification and Derivatization in Forensic Science

(J. Nycz et al., 2016) explored the identification of novel hydrochloride salts of cathinones, including compounds similar to (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride. The study utilized various spectroscopic techniques for examination, proving its importance in forensic science.

2. Therapeutic Potential in Phenylketonuria

(K. Vogel et al., 2013) discussed the use of 2-(methylamino)alkanoic acid analogs, closely related to (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride, in pharmacotherapeutic interventions for Phenylketonuria (PKU). This study suggests potential therapeutic applications in blocking phenylalanine accumulation in the brain.

3. Spectroscopic Characterization in Designer Drugs

(F. Westphal et al., 2012) focused on the mass spectrometric, nuclear magnetic resonance, and infrared spectroscopic characterization of designer drugs, including pentedrone, which is structurally similar to (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride. This research is significant in understanding the structure and properties of similar compounds.

4. Improving Electrochemical Properties of Polymers

(E. Kowsari et al., 2018) synthesized derivatives of isoleucine, similar to (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride, to improve the electrochemical properties of conductive polymer films. This application is crucial for energy storage materials.

5. Synthesis of Fluorinated Amino Acids

(Julie A Pigza et al., 2009) achieved stereoselective synthesis of fluorinated amino acids starting from compounds related to (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride. This synthesis is relevant in the production of valuable amino acids for pharmaceuticals.

6. Anticancer Drug Research

(T. S. Basu Baul et al., 2009) studied amino acetate functionalized Schiff base organotin(IV) complexes, structurally related to (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride, for their potential as anticancer drugs. This study highlights its significance in developing new therapeutic agents.

Safety And Hazards

The compound is labeled with the signal word "Warning" . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . It’s also recommended to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2S,3S)-3-methyl-2-(methylamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBGZHHBWVCZFK-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718512
Record name N-Methyl-L-isoleucine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride

CAS RN

66866-68-0
Record name N-Methyl-L-isoleucine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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